molecular formula C9H14F2O B6174602 rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol CAS No. 2742890-90-8

rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol

Cat. No. B6174602
CAS RN: 2742890-90-8
M. Wt: 176.2
InChI Key:
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Description

Rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol, or simply rac-DFSOM, is a fluorinated spirocyclic compound that has been widely studied for its potential application in scientific research. It is a chiral molecule, meaning it has two non-superimposable mirror images, and has been used in a variety of experiments due to its unique properties.

Scientific Research Applications

Rac-DFSOM has been widely used in scientific research due to its unique properties. It has been used as a chiral ligand in asymmetric catalysis, as a chiral building block in organic synthesis, and as a chiral selector in chiral separations. It has also been used as a chiral catalyst in asymmetric hydrogenation, as a chiral reagent in asymmetric synthesis, and as a chiral additive in asymmetric crystallization. In addition, rac-DFSOM has been used in the synthesis of a variety of biologically active compounds, such as drugs and natural products.

Mechanism of Action

Rac-DFSOM acts as a chiral selector in chiral separations by binding to the target molecule and selectively binding to one of its enantiomers. For example, in the case of asymmetric hydrogenation, rac-DFSOM binds to the substrate molecule and selectively binds to one of its enantiomers, leading to the formation of the desired product. In addition, rac-DFSOM can act as a chiral reagent in asymmetric synthesis, as it can bind to the substrate molecule and selectively bind to one of its enantiomers, leading to the formation of the desired product.
Biochemical and Physiological Effects
Rac-DFSOM has been studied for its potential biochemical and physiological effects, but its effects are largely unknown. In vitro studies have suggested that rac-DFSOM has anti-inflammatory and anti-oxidant effects, but further research is needed to confirm these effects. In addition, rac-DFSOM has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins, but its effects on other enzymes and pathways are largely unknown.

Advantages and Limitations for Lab Experiments

Rac-DFSOM has several advantages for laboratory experiments. It is a relatively mild and easy to use reagent, and its high yield makes it an attractive choice for organic synthesis. In addition, its chiral selectivity makes it a useful tool for the synthesis of biologically active compounds. However, rac-DFSOM also has some limitations. For example, its chiral selectivity can be affected by the presence of other molecules in the reaction, and it can be difficult to remove from the reaction mixture once the desired product has been formed.

Future Directions

There are several potential future directions for research on rac-DFSOM. First, more research is needed to better understand its biochemical and physiological effects. In addition, further research is needed to understand its potential applications in drug design and development. Finally, research is needed to better understand its mechanism of action and to develop new synthetic methods for the production of rac-DFSOM.

Synthesis Methods

Rac-DFSOM is synthesized through a multi-step process that begins with the reaction of 1,1-difluorocyclobutene and 2-methyl-2-propanol in the presence of a Lewis acid catalyst. This reaction yields the desired spirocyclic compound, which is then reacted with methanol to obtain the desired rac-DFSOM product. The overall yield of the synthetic process is relatively high and the reaction is generally considered to be mild and easy to perform.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol involves the synthesis of the spirocyclic core followed by the addition of a hydroxyl group to the molecule.", "Starting Materials": [ "1,1-difluoro-3-bromopropane", "cyclopentadiene", "sodium hydride", "methanol" ], "Reaction": [ "Step 1: Synthesis of spirocyclic core", "- Add 1,1-difluoro-3-bromopropane to a solution of cyclopentadiene in THF", "- Add sodium hydride to the mixture to initiate the Diels-Alder reaction", "- Heat the mixture to 80°C for 24 hours", "- Purify the resulting spirocyclic compound by column chromatography", "Step 2: Addition of hydroxyl group", "- Dissolve the spirocyclic compound in methanol", "- Add sodium borohydride to the mixture to reduce the carbonyl group to a hydroxyl group", "- Purify the resulting racemic mixture by column chromatography" ] }

CAS RN

2742890-90-8

Product Name

rac-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanol

Molecular Formula

C9H14F2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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